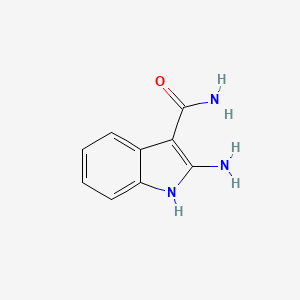
2-Aminoindole-3-carboxamide
Cat. No. B8413205
M. Wt: 175.19 g/mol
InChI Key: XUDMTNKIWSJOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193237B2
Procedure details


Sodium methylate methanol solution (28%, 96 g, 0.50 mol) was added to a solution of 2-(2-benzoylaminophenyl)-2-cyanoacetamide (Reference compound 17-1, 30 g, 0.11 mol) in anhydrous methanol (200 mL), and the mixture was stirred at 90° C. for 4.5 hours. The reaction mixture was concentrated by half in the volume under reduced pressure. After ice-water (500 mL) was added to the mixture, the whole was extracted with ethyl acetate (400 mL×2). The organic layer was washed with brine (300 mL), and dried over anhydrous magnesium sulfate. After the solvent was evaporated under reduced pressure, ethanol (400 mL) was added to the residue and the insoluble solid was removed by filtration. After the filtrate was concentrated under reduced pressure, chloroform (80 mL) was added to the residue and the precipitated solid was washed with diethyl ether (40 mL). The resultant solid was dried under reduced pressure to give the title reference compound (10 q) as a brown solid (yield 53%).
[Compound]
Name
Sodium methylate methanol
Quantity
96 g
Type
reactant
Reaction Step One

Name
2-(2-benzoylaminophenyl)-2-cyanoacetamide
Quantity
30 g
Type
reactant
Reaction Step One

Name
compound 17-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([C:20]#[N:21])[C:17]([NH2:19])=[O:18])(=O)C1C=CC=CC=1>CO>[NH2:21][C:20]1[NH:9][C:10]2[C:11]([C:16]=1[C:17]([NH2:19])=[O:18])=[CH:12][CH:13]=[CH:14][CH:15]=2
|
Inputs


Step One
[Compound]
|
Name
|
Sodium methylate methanol
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-(2-benzoylaminophenyl)-2-cyanoacetamide
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=CC=C1)C(C(=O)N)C#N
|
|
Name
|
compound 17-1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=CC=C1)C(C(=O)N)C#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 90° C. for 4.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated by half in the volume under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After ice-water (500 mL) was added to the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the whole was extracted with ethyl acetate (400 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was evaporated under reduced pressure, ethanol (400 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble solid was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After the filtrate was concentrated under reduced pressure, chloroform (80 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitated solid was washed with diethyl ether (40 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solid was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1NC2=CC=CC=C2C1C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

